Sodiumaluminumphosphate
Description
Historical Trajectory and Seminal Discoveries in SALP Chemistry
The history of sodium aluminum phosphate (B84403) in a refined form is relatively modern. A significant breakthrough occurred in 1945 when Guy A. McDonald patented a form of aluminum acidulant that was free from the bitter aftertaste common in earlier aluminum-based leavening agents. kudosblends.com This development was crucial for its widespread adoption.
Early research focused on optimizing synthesis and production methods. Patents from the mid-20th century describe various processes for creating SALP. One common method involves the reaction of a trivalent aluminum compound, like aluminum hydroxide (B78521), and a reactive sodium compound, such as sodium carbonate, with phosphoric acid. google.comfoodadditives.net The process variables, including temperature and water content, were found to be critical in determining the final product's characteristics. For instance, after dissolving sodium carbonate in phosphoric acid, the solution is typically heated to between 70°C and 110°C before aluminum hydroxide is added. google.com
Seminal work led to different production techniques to obtain SALP in various forms. The "Kneadermaster process," for example, involves heating stoichiometric amounts of reactants with 9.5% to 44% water to create a conveyable reaction mixture, which is then concentrated in a heated crystallization zone. google.com Another significant development was the use of spray drying to produce amorphous SALP, which involves creating a dilute SALP solution and drying it at outlet temperatures ranging from 100°C to 200°C. google.com These methodological advancements were pivotal in producing SALP with consistent properties.
The development of distinct acidic and basic forms of SALP marked another crucial step. Acidic SALP, such as NaAl₃H₁₄(PO₄)₈·4H₂O, and basic SALP, like Na₈Al₂(OH)₂(PO₄)₄, were synthesized and characterized for different scientific and industrial purposes. uky.edu This differentiation expanded the scope of SALP chemistry and its applications.
Contemporary Academic Significance of SALP Compounds
In modern chemical research, sodium aluminum phosphate compounds are significant subjects of study, particularly in materials science and analytical chemistry. A prominent area of investigation is the structure of sodium aluminophosphate glasses. These materials are studied for their unique thermal and structural properties. researchgate.net Research has demonstrated that the degree of connectivity between aluminum and phosphorus (Al/P) is a key factor influencing the glass's characteristics. researchgate.net Scientists are exploring how incorporating other elements, such as iron or silica, into the sodium aluminophosphate glass matrix affects its structure and chemical durability. researchgate.netresearchgate.net
Another area of contemporary significance is the use of isotopically labeled SALP in bioavailability studies. Researchers have synthesized SALP containing the stable isotope ²⁶Al to trace the absorption of aluminum in biological systems with high precision using accelerator mass spectrometry. uky.eduuky.edu This research provides fundamental data on the behavior of aluminum compounds derived from complex food matrices.
Furthermore, novel synthesis routes for sodium aluminophosphate materials are an active field of research. For example, a sol-gel method using aluminum lactate (B86563) and sodium polyphosphate has been developed to produce sodium aluminophosphate gels and glasses at lower temperatures (e.g., 400°C) compared to traditional melt-cooling techniques (1350°C). researchgate.net Green synthesis methods, utilizing extracts from plant-based sources like cork oak somatic embryos, are also being explored to create aluminum phosphate nanoplates, showcasing a move towards more sustainable nanomaterial synthesis. mdpi.com
Overarching Methodological Frameworks in SALP Investigations
The investigation of sodium aluminum phosphate relies on a robust framework of analytical and characterization techniques to elucidate its composition, structure, and properties.
Synthesis and Characterization: The synthesis of SALP is typically confirmed through a combination of techniques. Multi-elemental analysis (MEA) is employed to determine the precise ratio of sodium, aluminum, and phosphorus. uky.edu X-ray Powder Diffraction (XRD) is a fundamental tool used to analyze the crystalline structure of the synthesized compounds, distinguishing between crystalline and amorphous forms. uky.edugoogle.comnih.gov For instance, XRD patterns can confirm the successful synthesis of specific phases like NaAlP₂O₇ or identify amorphous products by the absence of sharp peaks. google.comnih.gov Near-infrared spectroscopy (NIR) is another technique used to characterize both acidic and basic SALP and to compare synthesized batches with commercial standards. uky.edu
Structural Elucidation of Glasses: For the study of sodium aluminophosphate glasses, advanced spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a cornerstone technique, providing detailed information on the local atomic environment. Multinuclear NMR experiments, including ³¹P, ²⁷Al, and ²³Na NMR, are used to probe the glass network. researchgate.net Techniques like Rotational Echo Double Resonance (REDOR) and TRAPDOR (Transfer of Population in Double Resonance) NMR are specifically used to measure the connectivity and spatial proximity between different nuclei, such as ³¹P and ²⁷Al, revealing details about the medium-range order in the glass structure. researchgate.netresearchgate.net
Raman Spectroscopy: This technique is used to study the vibrational modes of the phosphate network, helping to identify structural units (e.g., pyrophosphate groups) and how they are affected by changes in composition. uky.eduresearchgate.netnih.gov
Novel Synthesis and Analysis: Modern research into novel SALP materials employs a wider range of characterization methods. The sol-gel synthesis of thin films, for example, is characterized using Atomic Force Microscopy (AFM) and Secondary Neutral Mass Spectrometry (SNMS) to assess surface morphology and elemental composition, including residual carbon content. researchgate.net In the green synthesis of nanoplates, techniques such as UV-visible spectroscopy, Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Fourier-transform infrared (FTIR) spectroscopy are used to characterize the size, shape, morphology, and chemical makeup of the resulting nanoparticles. mdpi.com
Interactive Data Tables
Table 1: Common Formulas of Sodium Aluminum Phosphate This table outlines the chemical formulas for several known sodium aluminum phosphate compounds.
| Compound Type | Chemical Formula | CAS Number | Notes |
| Acidic Hydrate (B1144303) | NaH₁₄Al₃(PO₄)₈·4H₂O | 10305-76-7 | A common form of acidic SALP. wikipedia.orguky.edu |
| Acidic Anhydrous | Na₃H₁₅Al₂(PO₄)₈ | 10279-59-1 | Referred to as 8:2:3, reflecting the phosphate:aluminum:sodium ratio. wikipedia.org |
| Basic | Na₈Al₂(OH)₂(PO₄)₄ | 39422-25-8 | Used as an emulsifying agent. uky.edu |
| Ill-defined | NaₓAlᵧ(PO₄)z | 7785-88-8 | A SALP of non-specific stoichiometry. wikipedia.org |
Table 2: Key Methodological Techniques in SALP Research This table summarizes the primary analytical methods used to investigate sodium aluminum phosphate and its derivatives.
| Methodology | Purpose | Key Findings/Application |
| X-Ray Diffraction (XRD) | Phase identification and crystallinity analysis. | Confirms synthesis of specific crystalline phases or amorphous nature of spray-dried products. uky.edugoogle.com |
| Nuclear Magnetic Resonance (NMR) | Elucidation of local atomic structure in glasses. | Determines Al/P connectivity and medium-range order using techniques like REDOR and TRAPDOR. researchgate.netresearchgate.net |
| Multi-elemental Analysis (MEA) | Quantitative compositional analysis. | Confirms the stoichiometric ratios of Na, Al, and P in synthesized SALP. uky.edu |
| Raman Spectroscopy | Analysis of vibrational modes and structural units. | Identifies phosphate structural groups (e.g., pyrophosphates) in glass networks. researchgate.netnih.gov |
| Accelerator Mass Spectrometry (AMS) | Ultra-sensitive isotopic analysis. | Traces the bioavailability of aluminum using ²⁶Al-labeled SALP. uky.edu |
| Electron Microscopy (SEM/TEM) | Morphological and structural analysis of nanomaterials. | Reveals the hierarchical organization and nanoplate structure of green-synthesized aluminum phosphates. mdpi.com |
Structure
2D Structure
Properties
CAS No. |
55671-94-8 |
|---|---|
Molecular Formula |
AlNa3O8P2 |
Molecular Weight |
285.89 g/mol |
IUPAC Name |
aluminum;trisodium;diphosphate |
InChI |
InChI=1S/Al.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |
InChI Key |
ZQKXOSJYJMDROL-UHFFFAOYSA-H |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Al+3] |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Al+3] |
Other CAS No. |
55671-94-8 |
Synonyms |
aluminum sodium phosphate Levair sodium aluminum phosphate |
Origin of Product |
United States |
Elucidating Synthetic Strategies and Reaction Mechanisms for Sodiumaluminumphosphate
Diverse Synthetic Pathways to Crystalline and Amorphous SALP Phases
The formation of either crystalline or amorphous sodium aluminum phosphate (B84403) is highly dependent on the chosen synthesis route and the precise control of reaction conditions. Crystalline materials are characterized by long-range atomic order, while amorphous phases lack this periodicity.
Hydrothermal synthesis involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and elevated pressures within a sealed vessel, such as an autoclave. This method is particularly effective for crystallizing materials that are insoluble or have low solubility under normal conditions.
For the synthesis of crystalline sodium aluminum phosphates, such as the super-sodalite MIL-74 (Na₂Al₇(PO₄)₁₂·4trenH₃·Na(H₂O)₁₆), a reactive aluminophosphate gel is typically the starting point. acs.org This gel is prepared by mixing an aluminum source, like aluminum hydroxide (B78521), with phosphoric acid and an organic structure-directing agent (SDA), such as tris(2-aminoethyl)amine (B1216632) (tren). acs.org The addition of a sodium source, commonly sodium hydroxide, is crucial not only for adjusting the pH but also for being incorporated into the final framework. acs.orgresearcher.life The reaction mixture is heated hydrothermally, for instance at 180 °C, which facilitates the dissolution of the gel and the subsequent crystallization of the final product. acs.org
The process often proceeds through the formation of intermediate phases. For example, in the synthesis of MIL-74, a chainlike solid, Al(PO₄)₂·trenH₃·6H₂O, can form first, which then transforms upon heating into another hydrate (B1144303) before the final sodium-containing framework crystallizes. acs.org The sodium cations are believed to act as "anchorage nodes" during the condensation process, guiding the construction of the three-dimensional inorganic network. researcher.life The choice of aluminum source, such as aluminum hydroxide versus alumina (B75360), can also influence the textural properties and specific surface area of the resulting material. mdpi.com
Table 1: Parameters in Hydrothermal Synthesis of SALP
| Parameter | Influence on Synthesis | Example | Citation |
|---|---|---|---|
| Temperature | Affects crystallization kinetics and phase stability. | Synthesis of AlPO₄-11 is optimal at 200°C; longer times can lead to transformation into other phases. | researcher.life |
| pH | Controls the dissolution of precursors and the speciation of phosphate ions. | The pH of the starting gel, influenced by the amine content, enhances the rate of crystallization of AlPO₄-5. | iitm.ac.in |
| Structure-Directing Agent (SDA) | Guides the formation of specific microporous structures. | Tris(2-aminoethyl)amine (tren) is used to form the super-sodalite cage of MIL-74. | acs.org |
| Sodium Source | Provides the sodium cation for incorporation into the final structure. | Sodium hydroxide is used in the synthesis of MIL-74. | acs.org |
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from a chemical solution (the "sol"). This sol acts as a precursor for an integrated network (the "gel") of either discrete particles or network polymers. This method offers excellent control over the product's purity, homogeneity, and thermal characteristics at lower temperatures compared to traditional melt-cooling. researchgate.net
A novel sol-gel route for producing sodium aluminophosphate gels and glasses involves the use of aluminum lactate (B86563) and sodium polyphosphate in aqueous solutions. researchgate.net The process begins with the hydrolysis of precursors, followed by polycondensation reactions that lead to the formation of the gel. nih.gov The pH of the solution is a critical parameter; a pH range of 1.8 to 3.6 is optimal for creating homogeneous and transparent glasses in the Na₂O/Al₂O₃/P₂O₅ system. researchgate.net This specific pH range corresponds to the highest concentration of reactive precursor complexes like [Al(lact)(H₂O)₄]²⁺ and [Al(lact)₂(H₂O)₂]⁺. researchgate.net
Increasing the gelation temperature promotes the replacement of lactate ligands with phosphate ligands, enhancing the Al-O-P connectivity within the network. researchgate.net Upon heating the gel to temperatures around 400-500 °C, it converts into a bulk glass with structural characteristics that are nearly identical to glasses prepared by high-temperature melt-cooling. researchgate.net The use of chelating agents is crucial for controlling condensation reactions and preventing precipitation, thereby ensuring the formation of a stable sol. researchgate.net
Table 2: Key Factors in Sol-Gel Synthesis of SALP
| Factor | Role in Synthesis | Findings | Citation |
|---|---|---|---|
| Precursors | Determine the composition and reactivity of the sol. | Aluminum lactate and sodium polyphosphate are effective precursors for SALP glasses. | researchgate.net |
| pH | Influences the nature of precursor species and gel homogeneity. | Optimal pH range of 1.8-3.6 maximizes reactive Al-lactate complexes. | researchgate.net |
| Gelation Temperature | Affects ligand exchange and network polymerization. | Higher temperatures favor the replacement of lactate by phosphate, increasing Al-O-P bonds. | researchgate.net |
| Chelating Agents | Control hydrolysis and condensation rates to prevent precipitation. | Crucial for forming stable sols and achieving desired gel properties. | researchgate.netnih.gov |
Solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at high temperatures to form the desired product. This method is straightforward and is often used to produce polycrystalline powders. The key to a successful solid-state reaction is ensuring intimate mixing of the reactants to maximize the contact area and facilitate diffusion, which is the rate-limiting step. dntb.gov.ua
For the synthesis of crystalline sodium aluminophosphates with the general formula A₃Al₂(PO₄)₃ (where A = Na), stoichiometric mixtures of high-purity precursors are used. acs.org Typical reactants include aluminum hydroxide (Al(OH)₃) and sodium dihydrogen phosphate (NaH₂PO₄). acs.org The reaction is carried out by heating the mixture in air. A multi-step heating process is often employed; for instance, an initial heating at a lower temperature range (e.g., 200–400 °C) for several hours helps to decompose the phosphate precursors. This is followed by heating at a much higher temperature (e.g., up to 900 °C) for an extended period (e.g., 24 hours) to complete the reaction and form the final crystalline phase. acs.org
The success of the synthesis and the phase purity of the final product are highly dependent on the stoichiometry of the initial mixture and the thermal treatment protocol. acs.org While this method is effective for producing polycrystalline materials, growing single crystals can be challenging. Attempts to grow single crystals of the sodium compound using various fluxes (e.g., Na₃PO₄, NaCl) have been reported to be unsuccessful, highlighting the difficulty in controlling crystallization in this specific system. acs.org
Precipitation is a widely used technique to synthesize SALP, particularly for producing amorphous or poorly crystalline materials. This method involves the formation of a solid product from a solution, typically by mixing solutions of the constituent ions or by changing the solution conditions (e.g., pH) to exceed the solubility product of the desired compound.
In one approach, aluminum phosphate is precipitated from an aqueous solution containing aluminum chloride and sodium dihydrogen phosphate by the controlled addition of a base like sodium hydroxide to maintain a constant pH. researchgate.net This method can produce a continuum of amorphous aluminum hydroxyphosphates whose composition and properties are a function of the precipitation pH. researchgate.net
Another method involves the reaction of an aluminum source (e.g., aluminum hydroxide) and a sodium source (e.g., sodium carbonate) with an excess of phosphoric acid. wikipedia.org The reaction is heated (e.g., 70-110 °C) to form a clear, viscous solution, which is then concentrated to induce crystallization. wikipedia.org Co-precipitation can also be employed, where multiple species are precipitated simultaneously. For instance, basic SALP used as an emulsifying agent can be prepared by reacting sodium aluminate with sodium phosphate and phosphoric acid, followed by drying the resulting slurry. frontiersin.org The formation of SALP via precipitation often involves an acid-base reaction mechanism between the acidic phosphate solution and the basic aluminum source. whiterose.ac.uk
Solid-State Reaction Protocols for SALP Compounds.
Mechanistic Investigations of SALP Formation Kinetics and Thermodynamics
Understanding the reaction mechanisms, kinetics, and thermodynamics of SALP formation is essential for optimizing synthesis and controlling the properties of the final product.
In hydrothermal synthesis , the formation mechanism can be complex, involving the transformation of an initial amorphous gel into crystalline intermediate phases before the final product is formed. acs.org In-situ X-ray diffraction studies have been instrumental in observing these transformations in real-time. acs.org The kinetics of crystallization are influenced by parameters such as temperature and the concentration of the structure-directing agent. iitm.ac.in For example, increasing the gel pH can enhance the rate of crystallization. iitm.ac.in Thermodynamic modeling can also be applied to hydrothermal systems to predict phase stability and reaction pathways. csic.es
Solid-state reactions are governed by the diffusion of ions through the solid reactants and the newly formed product layer. The kinetics are typically slow and require high temperatures to overcome the energy barriers for atomic transport. dntb.gov.ua The reaction rate is dependent on factors like particle size, intimacy of mixing, and temperature. Kinetic analysis of solid-state reactions can be complex, often involving multiple overlapping processes. csic.es Thermodynamic stability is a key driver, with the reaction proceeding towards the formation of the most thermodynamically stable phase or phases under the given conditions. uobabylon.edu.iq
The mechanism of precipitation involves nucleation and growth. Initially, when the solution becomes supersaturated with respect to SALP, small nuclei form. These nuclei then grow by the addition of more ions from the solution. The process can be initiated by an acid-base reaction that generates the phosphate and aluminum species necessary for precipitation. whiterose.ac.uk Kinetic studies of aluminum phosphate precipitation show that the reaction can be very rapid, with a significant portion of the product forming within minutes. epa.govnih.gov The nature of the precipitate can evolve over time, often starting as an amorphous phase that may later transform into a more stable crystalline form, a process governed by Ostwald ripening. epa.gov
Control of Stoichiometry, Phase Purity, and Crystallinity in SALP Synthesis
Achieving the desired stoichiometry, phase purity, and crystallinity in SALP products requires precise control over the synthesis parameters.
In hydrothermal synthesis , stoichiometry can be controlled by the initial molar composition of the reactants in the gel. rsc.org The use of structure-directing agents is critical for obtaining phase-pure microporous crystalline materials. acs.org The crystallinity of the product is influenced by the synthesis temperature and duration; for instance, prolonged crystallization times can sometimes lead to the transformation of the desired phase into a more stable, but undesired, one. researcher.life
For the sol-gel method , stoichiometry is determined by the precursor ratios. nih.gov Phase purity and the avoidance of unwanted precipitation are managed by controlling the hydrolysis and condensation rates, often through the use of chelating agents and careful pH adjustments. researchgate.netnih.gov The degree of crystallinity, or lack thereof in the case of glasses, is controlled by the thermal history. Annealing the gel at specific temperatures drives the conversion to a dense, glassy phase, while avoiding crystallization temperatures preserves the amorphous nature. researchgate.net
In solid-state reactions , precise stoichiometric mixing of the initial powdered reactants is the most critical factor for ensuring phase purity. acs.org Any deviation from the target stoichiometry can lead to the formation of secondary phases. The heating profile, including the rate of temperature increase and the duration of calcination at specific temperatures, is also crucial for achieving a well-crystallized, single-phase product. acs.org
With precipitation methods , the stoichiometry and phase of the product are highly sensitive to the pH of the reaction medium. researchgate.net For example, precipitating at different constant pH values can yield a range of amorphous aluminum hydroxyphosphates with varying compositions. researchgate.net The rate of addition of reactants and the aging time of the precipitate also play a significant role in determining the final crystallinity and morphology. mdpi.com To obtain crystalline products, controlling the supersaturation level is key; slow addition of reactants can favor the growth of larger, more well-defined crystals over the rapid formation of an amorphous precipitate.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| Sodium Aluminum Phosphate (SALP) | e.g., NaH₁₄Al₃(PO₄)₈·4H₂O; Na₃H₁₅Al₂(PO₄)₈ |
| Aluminum Hydroxide | Al(OH)₃ |
| Phosphoric Acid | H₃PO₄ |
| Tris(2-aminoethyl)amine (tren) | N(CH₂CH₂NH₂)₃ |
| Sodium Hydroxide | NaOH |
| Aluminum Lactate | Al(C₃H₅O₃)₃ |
| Sodium Polyphosphate | (NaPO₃)n |
| Sodium Dihydrogen Phosphate | NaH₂PO₄ |
| Sodium Carbonate | Na₂CO₃ |
| Aluminum Chloride | AlCl₃ |
Influence of Precursors and Reaction Conditions on SALP Polymorphism
The polymorphism of Sodium Aluminum Phosphate (SALP), which refers to its ability to exist in multiple crystalline or amorphous forms, is profoundly influenced by the selection of chemical precursors and the specific reaction conditions employed during its synthesis. These factors dictate the nucleation process, crystal growth, and the ultimate structural characteristics of the final product, determining whether it is amorphous or crystalline and which specific polymorph is formed.
The choice of precursors for sodium, aluminum, and phosphate is a primary determinant of the final SALP structure. Different starting materials exhibit varying reactivity, which alters the pathway of the synthesis. For instance, the synthesis of amorphous, nano-sized spherical SALP particles can be achieved by first reacting solid Aluminum tri-Hydroxide with Ortho-Phosphoric acid to create an acidic aluminum phosphate solution. google.com This intermediate is then neutralized with a basic solution of Sodium Aluminate. google.com In contrast, traditional methods that involve mixing sources of the three ions—such as aluminum hydroxides, sodium hydroxides or carbonates, and phosphoric acid or its salts—and reacting them at high temperatures (70°C to 200°C) typically yield a crystalline solid product. google.com
Sol-gel synthesis methods offer another route where precursor selection is critical. A study utilizing aluminum lactate and sodium polyphosphate as precursors found that homogeneous and transparent glasses of sodium aluminophosphate could be formed. researchgate.net This process is highly dependent on the pH, which controls the formation of reactive precursor complexes in the solution. researchgate.net The P/Al molar ratio is another critical parameter; research on aluminum phosphate synthesis shows that when this ratio is below 1.1, the resulting material is amorphous. nih.gov However, once the ratio increases to 1.15 or higher, distinct crystalline phases of AlPO₄, such as tridymite and α-cristobalite, begin to form. nih.gov
The following table summarizes the impact of different precursor combinations on the resulting SALP product.
Table 1: Influence of Precursors on SALP Characteristics
| Aluminum Precursor | Phosphorus Precursor | Sodium Precursor | Resulting SALP Characteristics | Reference(s) |
|---|---|---|---|---|
| Aluminum tri-Hydroxide | Ortho-Phosphoric Acid | Sodium Aluminate | Amorphous, nano-sized spherical particles | google.com |
| Aluminum Hydroxide | Phosphoric Acid | Sodium Carbonate | Acidic SALP, amorphous 1-3-8 SALP | uky.edugoogle.com |
| Aluminum Hydroxide | Phosphoric Acid | Sodium Hydroxide | Crystalline solid | google.com |
| Aluminum Lactate | Sodium Polyphosphate | (from polyphosphate) | Homogeneous, transparent glasses (via sol-gel) | researchgate.net |
Reaction conditions, particularly temperature and pH, work in concert with precursor selection to guide the formation of specific SALP polymorphs. The pH of the reaction medium is especially influential. For example, in the sol-gel synthesis using aluminum lactate, an optimal pH range of 1.8 to 3.6 was identified for forming homogeneous glasses, as this range maximizes the concentration of the most reactive aluminum-lactate precursor complexes. researchgate.net In other syntheses, the process involves creating a highly acidic aluminum phosphate solution which is then neutralized by a strongly basic (pH ~12-14) sodium aluminate solution. google.com The pH can also determine the type of SALP produced, distinguishing between acidic and basic variants. uky.edu It has been noted that very low pH levels (<3) can promote the formation of dense phases, whereas high pH levels (>10) may reduce the yield due to the solubilization of the product. mdpi.com
Temperature is another critical variable that affects reaction kinetics, solubility of intermediates, and the crystallization process. Heating a reaction mixture of sodium carbonate, aluminum hydroxide, and phosphoric acid to between 80°C and 100°C is a key step in producing 1-3-8 SALP. google.com In some methods, the final product is obtained after drying the reaction slurry at temperatures up to 150°C. google.com In sol-gel processes, gels are converted to bulk glasses upon heating to temperatures between 400°C and 500°C. researchgate.net The thermal treatment can also induce phase transformations; for example, amorphous aluminum phosphate can transform into trigonal (α-AlPO₄) and tetragonal (β-AlPO₄) forms at elevated temperatures. core.ac.uk
The table below details research findings on how specific reaction conditions affect the polymorphism and characteristics of the resulting SALP.
Table 2: Influence of Reaction Conditions on SALP Polymorphism
| Temperature | pH | Key Condition | Resulting SALP Polymorph/Characteristic | Reference(s) |
|---|---|---|---|---|
| 70°C - 200°C | Not specified | High-temperature reaction | Crystalline solid | google.com |
| 80°C - 100°C | Acidic | Heating of Na₂CO₃, Al(OH)₃, H₃PO₄ mixture | Amorphous 1-3-8 SALP | google.com |
| Up to 150°C | Not specified | Removal of water / drying | Water-insoluble products | google.com |
| 400°C - 500°C | 1.8 - 3.6 | Sol-gel conversion | Homogeneous bulk glasses | researchgate.net |
| Not specified | ~12 - 14 | Neutralization of acidic solution | Amorphous nano-size particles | google.com |
Advanced Structural Elucidation and Polymorphic Transitions in Sodiumaluminumphosphate Systems
Crystallographic Analyses of Sodium Aluminum Phosphate (B84403) Phases
Crystallography is a cornerstone for determining the three-dimensional arrangement of atoms in the crystalline phases of sodium aluminum phosphate.
Single-crystal X-ray diffraction (XRD) stands as a powerful technique for the precise determination of atomic coordinates within a crystal lattice. For sodium aluminum phosphate systems, growing single crystals suitable for XRD analysis can be challenging. acs.org However, when successful, this method provides unambiguous structural information.
For instance, studies on related aluminophosphates like A₃Al₂(PO₄)₃ (where A can be Na, K, Rb, Tl) have utilized single-crystal XRD to reveal detailed three-dimensional frameworks. acs.org In these structures, the (Al₂P₃O₁₂)³⁻ anionic framework forms channels that are occupied by the A⁺ countercations. acs.org Research has shown that the coordination of aluminum can vary, with some structures exhibiting trigonal bipyramidal coordination while others show tetrahedral coordination. acs.org Although single crystals of the sodium compound in this particular study could not be grown, the data from its isomorphous counterparts provide valuable insights into the potential structural motifs. acs.org
The inability to consistently produce single crystals of many SALP phases means that this technique, while providing the most detailed atomic arrangement, is not always applicable. acs.orgrruff.info
Powder X-ray diffraction (XRD) is a more broadly applicable technique for the characterization of sodium aluminum phosphate materials, which are often synthesized as polycrystalline powders. acs.orguky.edunih.gov It is instrumental for identifying the crystalline phases present in a sample by comparing the experimental diffraction pattern to reference patterns from databases. acs.org
XRD is routinely used to:
Identify crystalline phases: The positions and intensities of the diffraction peaks are unique to a specific crystal structure, allowing for the identification of known SALP phases. acs.orgcambridge.orgrms-foundation.ch For example, the XRD pattern of basic SALP has been described by its principal lines at specific d-spacings. uky.edu
Quantify phase composition: Through methods like Rietveld refinement, the relative amounts of different crystalline phases in a mixture can be determined. nih.govcambridge.org This is particularly useful for analyzing the purity of synthesized SALP or studying phase transitions.
Refine crystal structures: While not as precise as single-crystal XRD, Rietveld refinement of powder XRD data can be used to refine lattice parameters and atomic positions, providing a good approximation of the crystal structure. researchgate.netmpg.de
Assess crystallinity: The width of the diffraction peaks can indicate the degree of crystallinity, with broader peaks suggesting smaller crystallite sizes or amorphous content. acs.orggoogle.com Some synthesis methods for SALP can result in amorphous (non-crystalline) products, which produce a broad, featureless XRD pattern. google.com
For example, in the synthesis of aluminum-containing phosphate compounds, powder XRD with Rietveld refinement has been used to quantify the weight percentages of the main crystalline phase and any minor secondary phases. nih.gov
Table 1: Example of Phase Composition Analysis of an Aluminum Phosphate Compound using Powder XRD and Rietveld Refinement
| Crystalline Phase | Weight % |
| A-Al(PO₃)₃ | ~99 |
| α-cristobalite type AlPO₄ | ~1 |
| Data sourced from a study on A-Al(PO₃)₃. nih.gov |
Single-Crystal X-ray Diffraction (XRD) for Atomic Arrangement.
Spectroscopic Probing of Molecular Structure and Chemical Bonding
Spectroscopic techniques are vital for investigating the local atomic environments and chemical bonding within sodium aluminum phosphate systems, complementing the long-range structural information from XRD.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local structure and connectivity in both crystalline and amorphous materials. ebsco.comnih.gov It is particularly useful for studying the environments of specific nuclei.
In the context of sodium aluminum phosphate research, solid-state NMR provides detailed information about the coordination environments of aluminum, phosphorus, and sodium, as well as their spatial relationships. researchgate.netresearchgate.netusp.br
Magic Angle Spinning (MAS) NMR experiments on multiple nuclei are used to characterize the local environments of the constituent atoms in SALP.
²⁷Al MAS NMR: This technique is used to determine the coordination state of aluminum. researchgate.net Aluminum in aluminophosphates can exist in four-coordinate (tetrahedral, AlO₄), five-coordinate (trigonal bipyramidal, AlO₅), or six-coordinate (octahedral, AlO₆) environments, each giving a distinct chemical shift range in the ²⁷Al NMR spectrum.
³¹P MAS NMR: ³¹P is a spin-½ nucleus with high natural abundance, making it an excellent probe for the phosphate backbone. mdpi.com The ³¹P chemical shifts are sensitive to the number of bridging oxygen atoms connected to the phosphate tetrahedron (Qⁿ notation, where n is the number of bridging oxygens). For example, ³¹P MAS NMR can distinguish between different phosphate units, such as those interacting primarily with sodium ions versus those interacting more strongly with aluminum. researchgate.net
²³Na MAS NMR: This provides information about the local environment of the sodium cations within the aluminophosphate structure. researchgate.netusp.br
Studies on sodium aluminophosphate glasses have employed ¹D ³¹P and ²⁷Al MAS NMR to track systematic structural changes as the composition is varied. unt.edu
Table 2: Typical Nuclei Studied in Sodium Aluminum Phosphate Systems using MAS NMR
| Nucleus | Spin | Natural Abundance (%) | Information Gained |
| ²³Na | 3/2 | 100 | Local environment and coordination of sodium ions. researchgate.net |
| ²⁷Al | 5/2 | 100 | Coordination number (tetrahedral, trigonal bipyramidal, octahedral) of aluminum. researchgate.net |
| ³¹P | 1/2 | 100 | Connectivity of phosphate tetrahedra (Qⁿ species) and interactions with neighboring cations. researchgate.net |
Two-dimensional and double-resonance NMR techniques provide information about the spatial proximity and connectivity between different nuclei by reintroducing dipolar couplings that are averaged out by MAS. unt.edu
TRAPDOR (Transfer of Population in Double Resonance): This is a heteronuclear double-resonance technique used to probe spatial proximities between a spin-½ nucleus (like ³¹P) and a quadrupolar nucleus (like ²⁷Al or ²³Na). researchgate.netacs.org By observing the ³¹P signal while irradiating the ²⁷Al or ²³Na nuclei, one can determine if these nuclei are close in space. ³¹P{²⁷Al} and ³¹P{²³Na} TRAPDOR experiments have been crucial in understanding the medium-range order in sodium aluminophosphate glasses. researchgate.net These experiments have shown how aluminum incorporates into the phosphate network and how the sodium distribution is affected. researchgate.netunt.edu
REDOR (Rotational Echo Double Resonance): Similar to TRAPDOR, REDOR is used to measure heteronuclear dipolar couplings and thus internuclear distances. researchgate.netresearchgate.net It has been applied to ³¹P/²⁷Al and ³¹P/²³Na spin systems in aluminophosphates to analyze the local structure around these species. researchgate.net
These advanced NMR techniques have been invaluable in elucidating the structure of complex, often amorphous, sodium aluminum phosphate materials where diffraction methods alone are insufficient. researchgate.net They have confirmed, for example, the strong preference for the formation of Al-O-P linkages in these systems. usp.br
Multi-Nuclear MAS NMR (e.g., ²⁷Al, ³¹P, ²³Na).
Infrared (IR) and Raman Spectroscopic Fingerprinting of SALP
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of sodium aluminum phosphate (SALP) compounds. su.se These methods provide detailed information on the local environment of the phosphate anions, the coordination of aluminum, and the nature of bonding within the crystal lattice. scm.com The resulting spectra act as a "fingerprint," allowing for the identification of specific polymorphs and the characterization of functional groups. americanpharmaceuticalreview.com
In SALP systems, the spectra are typically dominated by the vibrational modes of the phosphate (PO₄) and pyrophosphate (P₂O₇) groups. researchgate.net IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. youtube.com Consequently, some vibrational modes may be active in one technique but not the other, making them complementary. americanpharmaceuticalreview.com
The primary vibrational modes observed in SALP can be categorized as follows:
Stretching Vibrations: These include the symmetric and antisymmetric stretches of the P-O bonds within the phosphate tetrahedra. In pyrophosphates like NaAlP₂O₇, the stretching modes of the P-O-P bridge are also prominent. researchgate.net
Bending Vibrations: These correspond to the deformation of O-P-O bond angles.
Lattice Modes: At lower frequencies, vibrations corresponding to the collective motions of the crystal lattice, including translations and librations of the phosphate/pyrophosphate units and vibrations of the AlO₆ octahedra, are observed. scispace.com
For a compound like sodium aluminum diphosphate (B83284) (NaAlP₂O₇), vibrational studies confirm the presence of the P₂O₇ functional group. researchgate.net The analysis of different crystalline forms reveals distinct spectral features; changes in frequencies, the number of bands, and their relative intensities can be directly correlated with differences in molecular arrangement and interactions within the crystal unit cell. americanpharmaceuticalreview.com For instance, research on aluminum phosphates shows that spectra are often characterized by two intense bands in the mid- and high-frequency ranges, corresponding to P–O–P and P–O bond vibrations within the [PO₄] tetrahedron. researchgate.net
Interactive Table: Representative Vibrational Modes in Sodium Aluminum Phosphate Systems Users can filter and sort this table based on the spectroscopic technique, wavenumber, and assignment.
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |
| Raman | ~435 | Phosphate (PO₄³⁻) v₂ bending modes | nih.gov |
| Raman | 526 - 618 | Al(O/OH)₆ stretching vibrations / Phosphate bending modes | scispace.com |
| IR | 573 - 587 | γ(Al₂OH) vibrations | scispace.com |
| IR | 732 - 893 | Water librational modes | scispace.com |
| Raman | ~960 | Phosphate (PO₄³⁻) v₁ symmetric stretching (strongest band) | nih.gov |
| Raman / IR | 997 - 1033 | ν₁ (HOPO₃)³⁻ stretching / ν₁ & ν₃ PO₄³⁻ stretching modes | ufop.br |
| Raman / IR | ~1075 | Phosphate (PO₄³⁻) v₃ antisymmetric stretching modes | nih.gov |
| IR | 3421 - 3611 | O-H stretching vibrations from hydroxyl units or water | scispace.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nm of a material's surface. researchgate.netbris.ac.uk In the context of SALP, XPS provides crucial insights into the surface chemistry, which can differ significantly from the bulk material and is critical for understanding its performance in various applications. The technique involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted. researchgate.net
The binding energy of these emitted photoelectrons is characteristic of the element from which they originated. carleton.edu Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element. carleton.edu For SALP, high-resolution scans of the Al 2p, P 2p, O 1s, and Na 1s peaks are of primary interest.
Al 2p: The binding energy for the Al 2p peak can distinguish between metallic aluminum and its oxidized forms. For example, Al in an oxide or hydroxide (B78521) environment appears at a higher binding energy (e.g., ~74.2-74.5 eV) compared to its elementary state (~72.7 eV). nih.govmdpi.com
P 2p: The phosphorus peak provides information on the nature of the phosphate group. The binding energy for P 2p in phosphates is typically observed around 133-134 eV. nih.govmdpi.com Shifts in this peak can indicate different phosphate environments.
O 1s: The oxygen 1s spectrum is particularly informative as it can often be deconvoluted into multiple components representing different bonding environments. Seminal studies on phosphates have assigned these components to "non-bridging" oxygens (P=O or P-O⁻) and "bridging" oxygens (P-O-P or P-O-Al). nih.gov Research on aluminum phosphates assigns the O 1s peak at ~532.3 eV to P-O-Al environments and a higher binding energy peak at ~533.7 eV to P-O-P environments. nih.gov
Na 1s: The sodium peak is used to confirm the presence and chemical state of sodium at the surface. The Na 1s peak is typically found at a binding energy of approximately 1072.0 eV, which is compatible with sodium's presence in phosphate compounds. nih.govaip.org
XPS analysis is instrumental in identifying surface contaminants, verifying the intended stoichiometry at the surface, and rationalizing the chemical changes that occur during SALP synthesis and processing. nih.gov
Interactive Table: Typical Binding Energies (eV) for Elements in SALP Systems from XPS Users can filter and sort this table by element, orbital, and the typical chemical state associated with the binding energy.
| Element | Orbital | Typical Binding Energy (eV) | Inferred Chemical State / Environment | Reference(s) |
| Aluminum | Al 2p | ~74.5 | Al₂O₃ / Al(OH)₃ / Al-O-P | nih.govmdpi.com |
| Phosphorus | P 2p | ~133.7 | Phosphate (PO₄³⁻) | mdpi.com |
| Phosphorus | P 2p | 132.1 - 134.0 | Phosphate minerals | mdpi.com |
| Oxygen | O 1s | ~532.3 | Bridging Oxygen (P-O-Al) | nih.gov |
| Oxygen | O 1s | ~533.7 | Bridging Oxygen (P-O-P) | nih.gov |
| Oxygen | O 1s | ~531.6 | Hydroxyl groups (OH⁻) | mdpi.com |
| Oxygen | O 1s | ~532.4 | Interlayer Water (H₂O) | mdpi.com |
| Sodium | Na 1s | ~1072.0 | Na⁺ in a phosphate matrix | nih.gov |
Microstructural and Morphological Characterization of SALP Materials
Scanning Electron Microscopy (SEM) is an indispensable technique for characterizing the surface morphology and microstructure of SALP materials. mdpi.com It uses a focused beam of electrons to scan the sample surface, generating images with high resolution and a large depth of field, which provides a three-dimensional appearance. mdpi.com This allows for the direct visualization of particle size, shape (morphology), and texture.
Studies employing SEM on aluminum phosphate nanoparticles have identified various morphologies, including tetrahedral shapes and nanoplates, depending on the synthesis method. researchgate.netsciopen.com The images can reveal whether the material consists of discrete, well-defined crystals or agglomerates of smaller nanoparticles. For instance, some preparations of aluminum phosphate show particles with a tetrahedral morphology. sciopen.com In other cases, particularly with green synthesis methods, the formation of extremely thin nanoplates organized into hierarchical structures has been observed. researchgate.net
SEM analysis is crucial for quality control in the production of SALP, as the particle size distribution and morphology can significantly influence its properties, such as reactivity and flowability. SEM can also be coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) to perform elemental analysis on specific areas of the sample, confirming the distribution of sodium, aluminum, and phosphorus across the particle surfaces.
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the investigation of materials at the nanoscale, down to the atomic level. mdpi.com In this technique, a beam of electrons is transmitted through an ultrathin specimen. By analyzing the interactions of the electrons with the sample, TEM can be used to image fine structural details, including the crystal lattice, grain boundaries, and nanoscale defects. mdpi.combohrium.com
While less common than SEM in routine analysis of SALP, TEM is invaluable for fundamental research into its crystal structure and imperfections. High-resolution TEM (HRTEM) can directly visualize the atomic arrangement in crystalline SALP, allowing for the identification of the crystal lattice planes. nih.gov This is critical for confirming the crystallographic phases identified by X-ray diffraction and for studying the interfaces between different polymorphs.
Furthermore, TEM is a primary tool for the characterization of nanoscale defects that can govern the material's properties. bohrium.com These defects can include:
Point Defects: Vacancies or substitutional atoms.
Line Defects (Dislocations): Disruptions in the regular crystal lattice.
Planar Defects: Such as grain boundaries (the interface between two crystallites) and stacking faults. nih.gov
In situ liquid cell TEM, a more advanced application, can even be used to observe the dynamic processes of nucleation and growth of phosphate minerals from solution in real-time, revealing the mechanistic pathways of crystallization. For SALP, this could provide unprecedented insight into how different synthesis conditions lead to specific morphologies and polymorphic forms.
Scanning Electron Microscopy (SEM) for Surface Morphology.
Polymorphism and Phase Transition Dynamics of Sodiumaluminumphosphate
Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. uni-frankfurt.de These different forms, known as polymorphs, can exhibit distinct physical and chemical properties despite having the same chemical composition. Sodium aluminum phosphates are known to exhibit rich polymorphism, with phase stability and transitions being highly dependent on conditions such as temperature and pressure. capes.gov.brresearchgate.net
A notable example is the compound Na₃Al₂(PO₄)₃. At ambient pressure, it can exist as a glass or in a crystalline form with relatively low ionic conductivity. acs.org However, under high-pressure and high-temperature conditions, it undergoes phase transitions to adopt different structures, including the NASICON (Na Super Ionic Conductor) type structure, which is known for its high sodium-ion conductivity. capes.gov.bracs.org
Key polymorphic transitions observed in Na₃Al₂(PO₄)₃ systems include:
Transition to NASICON Structure: At a temperature of 923 K and pressures above approximately 0.5 GPa, Na₃Al₂(PO₄)₃ crystallizes into a NASICON-type structure. capes.gov.bracs.org The form recovered at room temperature is often a monoclinic distortion of the ideal rhombohedral (R-3c space group) NASICON cell. capes.gov.br
Displacive Phase Transitions: The NASICON-type polymorph itself can undergo further subtle, non-quenchable (meaning the high-temperature phase cannot be preserved by rapid cooling) displacive phase transitions. For Na₃Al₂(PO₄)₃, these have been detected via in-situ impedance spectroscopy at specific temperatures and pressures (e.g., at 454 K and 508 K at 1.5 GPa), which are marked by changes in the activation energy for ionic conduction. capes.gov.br
Pressure-Induced Polymorphs: At even higher pressures (e.g., 3.9 to 6.0 GPa), a third polymorph, designated Na₃Al₂(PO₄)₃-III, has been synthesized. capes.gov.br
The study of these phase transition dynamics is crucial for synthesizing SALP materials with desired properties. The transitions can be reversible (enantiotropic) or irreversible (monotropic). uni-frankfurt.de The kinetics of these transformations, which can sometimes be sluggish, determine whether a particular high-temperature or high-pressure phase can be successfully stabilized and recovered under ambient conditions.
Interactive Table: Polymorphism and Phase Transitions in Na₃Al₂(PO₄)₃ Users can filter and sort this table by polymorph, crystal system, and the conditions required for its formation or transition.
| Polymorph | Crystal System | Space Group | Formation / Transition Conditions | Key Characteristics | Reference(s) |
| Na₃Al₂(PO₄)₃-I | Unknown | - | Low pressure synthesis | Low ionic conductivity | capes.gov.bracs.org |
| Na₃Al₂(PO₄)₃-II | Rhombohedral (ideal), Monoclinic (at RT) | R-3c (ideal) | > 0.5 GPa, 923 K | High Na⁺ ionic conductor (NASICON-type) | capes.gov.bracs.org |
| Na₃Al₂(PO₄)₃-II (Transition 1) | - | - | 454 K (at 1.5 GPa) | Displacive, non-quenchable transition | capes.gov.br |
| Na₃Al₂(PO₄)₃-II (Transition 2) | - | - | 508 K (at 1.5 GPa) | Displacive, non-quenchable transition | capes.gov.br |
| Na₃Al₂(PO₄)₃-III | - | - | 3.9 - 6.0 GPa, 1073 K | High-pressure polymorph | capes.gov.br |
| β-Na₃Al₂(PO₄)₂F₃ | Tetragonal | P4₂/mbc | Room Temperature form | - | researchgate.net |
| α-Na₃Al₂(PO₄)₂F₃ | Tetragonal | I4/mmm | High Temperature form | - | researchgate.net |
Thermodynamic and Kinetic Investigations of Sodiumaluminumphosphate Reactions
Thermal Stability and Decomposition Pathways of SALP
The thermal stability of sodium aluminum phosphate (B84403) dictates its performance at elevated temperatures, such as those encountered in baking. atamanchemicals.com The decomposition of SALP is a complex process involving multiple stages and the release of various gaseous products.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the thermal behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. scribd.comnih.gov
Studies on acidic SALP (NaAl₃H₁₄(PO₄)₈·4H₂O) have shown that mass loss primarily occurs in two main stages. uky.edu The first stage, between approximately 80°C and 200°C, is attributed to the loss of water of hydration. uky.edu A further mass loss is observed between 200°C and 300°C, likely due to dehydroxylation and the beginning of the condensation of phosphate groups. uky.edu No significant mass loss is typically observed between 700°C and 900°C, indicating the formation of a stable anhydrous aluminum phosphate structure. uky.edu The loss on ignition for acidic SALP at 750-800°C after two hours is reported to be between 19.5% and 21%. uky.edu
DSC analyses of aluminum phosphate-based materials often reveal endothermic peaks corresponding to these mass loss events. For instance, some aluminum phosphate powders exhibit two distinct endothermic peaks between 90°C and 250°C. google.com The first peak, occurring around 96°C-116°C, and the second, between 149°C-189°C, are associated with dehydration and structural transformations. google.com The thermal stability of sodium aluminum phosphate glass can be influenced by the addition of other oxides, such as Fe₂O₃ and B₂O₃, which can alter the glass transition and crystallization temperatures. researchgate.netresearchgate.net
Table 1: Thermal Analysis Data for Acidic Sodium Aluminum Phosphate
| Analysis Type | Temperature Range (°C) | Observation | Reference |
|---|---|---|---|
| TGA | 80 - 200 | Initial mass loss (~7.5%) | uky.edu |
| TGA | 200 - 300 | Secondary mass loss | uky.edu |
| TGA | 700 - 900 | No significant mass loss | uky.edu |
| DSC | 90 - 250 | Two distinct endothermic peaks | google.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Identification of Gaseous Decomposition Products
The primary gaseous product evolved during the initial stages of SALP decomposition is water vapor, resulting from the loss of both hydrated and structural water. uky.eduresearchgate.net At higher temperatures, the decomposition process can become more complex. While specific studies on the gaseous decomposition products of pure SALP are limited, it is known that during a fire, irritating and highly toxic gases may be generated from the thermal decomposition or combustion of materials containing phosphorus and other elements. chemicalbook.com However, for some commercial SALP products, no hazardous decomposition products are known under normal conditions. innophos.comstobec.com The decomposition of hydrogen-phosphates can lead to the formation of denser polyphosphate salts and the evolution of water. stackexchange.com
Dissolution and Precipitation Kinetics of SALP
The dissolution and precipitation of sodium aluminum phosphate are critical in its function as a leavening acid and in its interactions within aqueous environments. atamanchemicals.com SALP is generally insoluble in water but dissolves in dilute hydrochloric acid. uky.edu
The kinetics of aluminum phosphate precipitation from aqueous solutions can be quite rapid initially, with a significant portion of phosphate and aluminum being removed from the solution within minutes. wordpress.comepa.gov This initial rapid reaction is often followed by a slower process, which can be diffusion-controlled. wur.nl The formation of amorphous aluminum phosphate often precedes the crystallization of more stable phases like variscite and metavariscite. wordpress.com The rate of these transformations is dependent on factors such as temperature and pH. wordpress.comnih.gov For instance, the transformation of amorphous aluminum phosphate to crystalline forms is relatively slow at 100°C. wordpress.com
In the context of leavening, the slow reactivity of SALP at room temperature is a key characteristic. atamanchemicals.com The majority of its reaction with baking soda, which releases carbon dioxide gas, occurs at baking temperatures. atamanchemicals.comwikipedia.org This delayed action makes it suitable for refrigerated doughs and prepared baking mixes. atamanchemicals.com The kinetics of phosphate precipitation by aluminum can be influenced by the presence of other ions and the pH of the solution. cdnsciencepub.com
Reaction Thermodynamics in Aqueous and Non-Aqueous SALP Systems
The thermodynamics of reactions involving sodium aluminum phosphate govern the equilibrium and spontaneity of these processes. In aqueous systems, the solubility and speciation of aluminum and phosphate are highly dependent on pH. osti.gov The reaction between aluminum ions and phosphate can lead to the formation of soluble complexes or the precipitation of solid phases, depending on the molar ratios and solution conditions. acs.org Thermodynamic models have been developed to predict the behavior of aluminum-containing systems in aqueous solutions, considering the various ionic interactions and solid-liquid equilibria. researchgate.net
The standard Gibbs free energy, enthalpy, and entropy changes for reactions involving phosphates have been studied to understand their behavior under different conditions. govinfo.gov Thermodynamic databases for phosphorus compounds are essential for modeling their speciation and solubility in natural and industrial systems. osti.gov
In non-aqueous systems, the synthesis of aluminum phosphate can be achieved through reactions of organometallic precursors. For example, aluminum phosphate can be deposited using atomic layer deposition by reacting trimethylaluminum (B3029685) and triethylphosphate vapors. acs.org The thermodynamics of such non-aqueous reactions determine the formation and stability of the resulting aluminum phosphate phases.
Theoretical and Computational Chemistry Approaches to Sodiumaluminumphosphate
Quantum Mechanical (QM) Calculations for Electronic Structure of SALP
Quantum mechanical calculations are fundamental to understanding the electronic properties, bonding, and reactivity of sodium aluminum phosphate (B84403). These first-principles methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the ground-state properties of materials. wiley.com It is employed to investigate structural stability, reaction energies, and electronic structures like the density of states (DOS) and band structures. wiley.com In the context of phosphate-based materials, DFT calculations have been used to explore the structural and electronic properties of mixed transition metal phosphates for battery applications, demonstrating the method's utility in predicting electrochemical performance. acs.org
For aluminum phosphate systems, DFT has been used to model the dissolution of AlPO₄ in cryolite (B1665278) melts, helping to understand the formation of fluoro-aluminophosphate species. researchgate.net Such calculations provide insights into the energetics of complexation processes and the influence of the ionic environment on molecular geometry. researchgate.net While specific DFT studies on crystalline SALP are not extensively documented in public literature, the principles are directly applicable. DFT can be used to calculate key ground-state properties, as shown in studies of related materials.
Table 1: Examples of Properties Calculated Using DFT for Phosphate-Based Materials
| Property Calculated | System Studied | Significance | Reference |
|---|---|---|---|
| Formation Energy | Substituted NaAlCl₄ | Predicts structural stability and favorability of ion substitution. | acs.org |
| Gibbs Free Energy | Battery Materials | Determines electrochemical reaction voltage and theoretical capacity. | wiley.com |
| Band Structure & DOS | Mg₃N₂ Anode | Reveals electronic conductivity and changes during ion intercalation. | wiley.com |
This table is illustrative of DFT applications for related phosphate and ionic materials.
Ab initio methods, which include DFT and other wavefunction-based approaches, are essential for analyzing the nature of chemical bonds and the distribution of electronic charge within a material. In a study combining experimental spectroscopy with ab initio calculations for various aluminum phosphate compounds, these methods were used to assign vibrational features to specific atomic motions, providing a deeper understanding of the bonding environment. nih.gov
These calculations can determine bond lengths and angles with high accuracy. For instance, in a study of Al(PO₃)₃, calculations distinguished between the lengths of bridging (P-OB) and non-bridging (P-ONB) oxygen bonds, finding values in the ranges of 1.583–1.595 Å and 1.471–1.479 Å, respectively. nih.gov This level of detail clarifies how [PO₄] tetrahedra and [AlO₆] polyhedra connect to form the material's framework. nih.gov
Charge distribution analysis helps to characterize the ionic and covalent nature of bonds. By calculating partial atomic charges, researchers can understand how electrons are shared between sodium, aluminum, phosphorus, and oxygen atoms, which governs the material's chemical and physical properties.
Density Functional Theory (DFT) for Ground State Properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of SALP Systems
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. aip.org This approach is particularly valuable for investigating the structure and dynamics of amorphous materials like sodium aluminophosphate glasses. researchgate.netrsc.org In a typical MD simulation, a system of thousands of atoms is modeled, and their trajectories are calculated by solving Newton's equations of motion, with forces between atoms derived from empirical potentials or "force fields". nih.gov
The "melt-and-quench" method is commonly used to generate realistic models of glass structures. aip.orgnih.gov This involves simulating the material at a high temperature to achieve a liquid state, followed by a controlled cooling process to form a solid, amorphous structure. aip.org
MD simulations provide detailed structural information, including:
Radial Distribution Functions (RDFs): These describe the probability of finding an atom at a certain distance from another atom, revealing average bond lengths and coordination shells.
Coordination Numbers (CN): By integrating the RDF, the average number of nearest neighbors around a specific atom can be determined. For example, in sodium phosphate glasses, the P-O coordination number is consistently found to be 4.0, indicating a tetrahedral arrangement. nih.gov The Na-O coordination number is typically between 5 and 6. acs.org
Bond Angle Distributions (ADF): These provide information on the geometry of the local atomic arrangements, such as the O-P-O and P-O-P angles that define the phosphate network. nih.gov
Recent studies have utilized advanced force fields like ReaxFF, which can model chemical reactions, to simulate binary sodium and calcium phosphate glasses. nih.gov These simulations accurately reproduce experimental data for bond distances and coordination numbers. nih.gov
Table 2: Structural Data from MD Simulations of (Na₂O)ₓ–(P₂O₅)₁₋ₓ Glasses
| Property | P50Na50 (x=0.5) | P62Na38 (x=0.379) | Significance | Reference |
|---|---|---|---|---|
| P-O Coordination Number | 4.00 | 3.96 | Confirms tetrahedral PO₄ units. | nih.gov |
| Na-O Coordination Number | 5.61 | 5.50 | Describes the local environment of the modifier sodium ions. | acs.org |
| Avg. P-NBO Distance (Å) | 1.48 | 1.47 | Distance to non-bridging oxygen. | nih.gov |
| Avg. P-BO Distance (Å) | 1.61 | 1.60 | Distance to bridging oxygen. | nih.gov |
| Peak P-O-P Angle | ~146.7° | ~146.7° | Characterizes the linkage between phosphate tetrahedra. | nih.gov |
NBO: Non-Bridging Oxygen; BO: Bridging Oxygen
Computational Modeling of Surface Interactions and Adsorption Phenomena on SALP
Computational modeling can be extended to study the surfaces of SALP materials and their interactions with surrounding environments, such as water. This is critical for applications where surface chemistry, dissolution, or adsorption play a role. These simulations typically involve creating a "slab" model, which is a 2D-periodic representation of the material's surface.
The adsorption of molecules like water onto the SALP surface can then be simulated. These models can predict the most favorable adsorption sites, the energy of adsorption, and the structural changes that occur at the surface upon interaction. For instance, Car-Parrinello molecular dynamics (CPMD), an ab initio MD method, has been used to study the hydration shell structures of bioactive phosphate-based glasses. Such studies provide insights into the initial stages of dissolution by examining how water molecules interact with and break down the phosphate network at the atomic level. While specific studies on SALP surfaces are limited, these established computational techniques are fully applicable to understanding their surface and adsorption behaviors.
Prediction of Spectroscopic Signatures and Structural Properties of SALP
A key strength of computational chemistry is its ability to predict spectroscopic data, which can then be used to interpret experimental results. Vibrational spectroscopies, such as Raman and Infrared (IR), are particularly sensitive to local structure.
By performing ab initio calculations on representative aluminum phosphate compounds, researchers have been able to compute theoretical Raman and IR spectra that show excellent agreement with experimental measurements. nih.gov This allows for the confident assignment of spectral bands to specific vibrational modes, such as the symmetric stretching of P-O bonds within [PO₄] tetrahedra or the vibrations of P-O-P bridges that link these units. nih.gov
The calculations can distinguish between different polymorphs of a compound, as they have unique vibrational signatures. nih.gov For example, the predicted high-frequency band position is related to the number of bridging oxygens connecting the phosphate tetrahedra. nih.gov
Table 3: Comparison of Calculated and Experimental Raman Frequencies for AlPO₄ (Berlinite)
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Torsion/Lattice Modes | 120, 184, 221 | 119, 187, 221 | nih.gov |
| O-P-O Bending Modes | 338, 431, 461 | 335, 432, 462 | nih.gov |
| P-O-Al Symmetric Stretch | 694 | 693 | nih.gov |
This predictive power is invaluable for characterizing amorphous materials like SALP glasses, where diffraction techniques provide limited information due to the lack of long-range order. nih.gov
Chemical Reactivity and Interfacial Chemistry of Sodiumaluminumphosphate
Acid-Base Properties and Protonation Equilibria of SALP
Sodium aluminum phosphate (B84403) is characterized by its amphoteric nature, meaning it can react with both acids and bases. cymitquimica.com The specific acid-base character is dependent on the particular form of the compound. Acidic SALP, as its name suggests, functions as an acid, particularly in leavening systems for baked goods. wikipedia.orgfoodadditives.net It is considered a slow-reacting acid, with much of its activity occurring at baking temperatures rather than at room temperature. atamanchemicals.comatamanchemicals.com The pH of acidic SALP in solution is approximately 2.8. chemicalbook.com
Conversely, basic sodium aluminum phosphate is used as an emulsifier, for instance in processed cheese, and exhibits alkaline properties. foodadditives.netchemicalbook.com The basic form has a reported pH of 9.2. chemicalbook.com
The surface charge of phosphate-containing materials is highly dependent on the pH of the surrounding solution. wikipedia.org Functional groups on the surface can be protonated or deprotonated as the concentration of hydrogen ions changes. wikipedia.org This variation in surface charge, from positive at low pH to negative at high pH, influences the material's interaction with its environment. researchgate.netmdpi.com The point at which the net surface charge is zero is known as the point of zero charge (PZC). wikipedia.org For SALP, this pH-dependent charge is fundamental to its functionality, affecting solubility and reactivity. While specific protonation equilibria data for SALP are not extensively detailed in the provided results, the behavior of similar phosphate and alumina (B75360) systems suggests a complex relationship between pH and surface protonation states.
Table 1: Acid-Base Properties of Common SALP Forms
| SALP Form | Common Formula | Typical Use | Reported pH |
|---|---|---|---|
| Acidic | NaAl₃H₁₄(PO₄)₈ · 4H₂O | Leavening Agent | 2.8 chemicalbook.com |
Interactions of SALP with Metal Ions and Complexation Behavior
Aluminophosphate structures are known to interact with various metal ions, forming complexes that can influence the properties of the system. Studies on related organo-metal-phosphate solutions show that ions like Al³⁺ and Fe³⁺ can act as central ions, binding with organic acids and phosphate ions to form ternary complexes. cdnsciencepub.com The formation of these organo-metal-phosphate (O-M-P) complexes is significant in solutions with low concentrations of reactive metal ions. cdnsciencepub.com
In the context of sodium aluminum phosphate glasses, which are structurally related to SALP, interactions with iron and nickel have been studied for the immobilization of high-level waste. researchgate.net Research on sodium-aluminum-iron phosphate (NAFP) glass demonstrates that iron ions are incorporated into the glass structure. researchgate.netmdpi.com The valence state and coordination of these metal ions within the phosphate matrix are critical for the stability of the final material. researchgate.net Studies on similar compounds have shown that iron(III) can form stable, trinuclear complexes. mdpi.com
The interaction with other ions, such as calcium, is also a relevant area of interfacial chemistry. While direct studies on SALP and calcium are sparse in the search results, the general behavior of phosphates suggests a potential for interaction. Divalent cations like calcium ions can influence protein interactions and retention on membranes, an effect attributed to interactions with sodium dodecyl sulfate (B86663) rather than specific binding. nih.gov This highlights the complex role metal ions can play in systems containing various chemical species.
Table 2: Interactions of Aluminophosphate Structures with Metal Ions
| Interacting Ion | System | Nature of Interaction | Reference |
|---|---|---|---|
| Iron (Fe³⁺) | Sodium-aluminum-phosphate glass | Incorporation into glass matrix, formation of stable complexes. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Nickel (Ni²⁺) | Sodium-aluminum-phosphate glass | Incorporation into glass matrix. researchgate.net | researchgate.net |
| Aluminum (Al³⁺) | Organo-phosphate solutions | Formation of ternary organo-metal-phosphate complexes. cdnsciencepub.com | cdnsciencepub.com |
Redox Chemistry and Variable Oxidation States in SALP Systems
The oxidation state of an element describes its degree of oxidation (loss of electrons) in a chemical compound. In sodium aluminum phosphate, the oxidation states of the constituent elements can be determined using established rules. aakash.ac.in For neutral compounds, the sum of the oxidation numbers of all atoms must be zero. youtube.com
Sodium (Na) , as an alkali metal (Group 1), consistently has an oxidation state of +1 . echemi.com
Aluminum (Al) typically exhibits an oxidation state of +3 . youtube.com
Oxygen (O) almost always has an oxidation state of -2 , except in peroxides or when bonded to fluorine. youtube.comechemi.com
Hydrogen (H) usually has an oxidation state of +1 when bonded to non-metals. aakash.ac.in
Applying these rules to the acidic form NaAl₃H₁₄(PO₄)₈·4H₂O confirms that phosphorus is in its stable +5 oxidation state. There is no indication from the search results that the elements in common SALP compounds exhibit variable oxidation states under normal conditions. Safety data sheets for related commercial products state that the redox potential is not available and that the material is not expected to undergo hazardous reactions. innophos.cominnophos.com While some highly reactive organoaluminum compounds are sensitive to oxidation, standard SALP is considered stable. atamanchemicals.comnih.gov
Table 3: Oxidation States of Elements in Acidic SALP (NaAl₃H₁₄(PO₄)₈·4H₂O)
| Element | Symbol | Oxidation State | Rationale |
|---|---|---|---|
| Sodium | Na | +1 | Group 1 alkali metal. echemi.com |
| Aluminum | Al | +3 | Typically +3 in compounds. youtube.com |
| Hydrogen | H | +1 | Bonded to non-metal (oxygen in phosphate group). aakash.ac.in |
| Phosphorus | P | +5 | Calculated to balance the charge in the phosphate anion. echemi.com |
Hydrolytic Stability and Degradation Mechanisms of SALP
The hydrolytic stability of sodium aluminum phosphate varies depending on its specific form and the environmental conditions. Generally, the compound is described as insoluble in water but soluble in hydrochloric acid. wikipedia.orgfoodadditives.net This suggests that its degradation is pH-dependent. Some sources describe SALP compounds as being very stable in the presence of moisture. nih.govalfa-chemistry.com
However, other information indicates that certain grades can be sensitive to hydrolysis in air, and contact with water should be avoided. atamanchemicals.com This reactivity is likely associated with specific, highly reactive formulations rather than the common, more stable food-grade material. atamanchemicals.comnih.gov
Studies on related sodium aluminoironphosphate (NAFP) glass provide insight into potential degradation mechanisms. When exposed to aqueous solutions, particularly those containing oxidizing agents like hydrogen peroxide, the leaching rate of components such as sodium and phosphorus can increase significantly. mdpi.com This leaching can lead to the precipitation of new crystalline phases on the surface, such as a mixture of sodium-iron-aluminum pyrophosphates. mdpi.com This indicates that under certain chemical conditions, the aluminophosphate structure can break down and re-form into different compounds. The stability of SALP is therefore a function of pH and the presence of reactive chemical species in the aqueous environment. mdpi.com
Table 4: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Sodium Aluminum Phosphate (acidic) | NaH₁₄Al₃(PO₄)₈·4H₂O / Na₃H₁₅Al₂(PO₄)₈ |
| Sodium Aluminum Phosphate (basic) | Na₁₅Al₃(PO₄)₈ / Na₈Al₂(OH)₂(PO₄)₄ |
| Sodium | Na |
| Aluminum | Al |
| Phosphorus | P |
| Oxygen | O₂ |
| Hydrogen | H₂ |
| Sodium Aluminate | NaAlO₂ / NaAl(OH)₄ |
| Phosphoric Acid | H₃PO₄ |
| Sodium Hydroxide (B78521) | NaOH |
| Hydrochloric Acid | HCl |
| Iron(III) ion | Fe³⁺ |
| Nickel(II) ion | Ni²⁺ |
| Calcium ion | Ca²⁺ |
| Sodium-iron-aluminum pyrophosphate | (Not specified) |
| Hydrogen Peroxide | H₂O₂ |
| Sodium Dodecyl Sulfate | (Not specified) |
| Aluminum Phosphate | AlPO₄ |
| Sodium Phosphate | Na₃PO₄ |
| Sodium Carbonate | Na₂CO₃ |
| Aluminum Hydroxide | Al(OH)₃ |
| Monocalcium phosphate | (Not specified) |
| Sodium acid pyrophosphate | (Not specified) |
| Sodium bicarbonate | (Not specified) |
Advanced Functional Chemical Roles of Sodiumaluminumphosphate in Materials Science
Mechanisms of Catalytic Activity in Sodiumaluminumphosphate-Based Systems
Aluminophosphate-based materials, including sodium aluminum phosphate (B84403), are recognized for their catalytic capabilities, which are harnessed in numerous industrial chemical processes. science.govugent.be Their effectiveness as catalysts stems from their specific surface chemistry and structural properties. ugent.be These materials can facilitate reactions by providing energetically favorable pathways, thus enhancing the formation of desired products. ugent.be An example includes the use of aluminum phosphate-based catalysts in the dehydration of methanol. science.gov
The catalytic activity of aluminosilicate (B74896) and aluminophosphate materials is largely attributed to their surface acidity, which includes both Brønsted and Lewis acid sites. acs.org In heterogeneous catalysis, these acid sites are crucial for a wide range of reactions. acs.orgresearchgate.net The P-OH group in some aluminophosphate catalysts is considered a primary source of weak acid centers. nih.gov The density and strength of these acid sites can be tuned by altering the composition, such as the P/Al molar ratio. nih.gov For instance, in the O-methylation of catechol with methanol, aluminophosphate catalysts with specific weak acid-base sites have demonstrated high selectivity and activity. nih.gov It has been observed that increasing the P/Al molar ratio beyond a certain point can lead to the formation of crystalline aluminum phosphate phases, resulting in a lower number of available acid centers. nih.gov The interaction between the catalyst's components, such as ceria and zirconium phosphate, can enhance surface acidities and redox abilities, thereby improving catalytic performance in reactions like the selective catalytic reduction of NO with ammonia. science.gov
The design of effective catalysts is a primary goal in catalysis research, aiming for high activity, stability, and selectivity. ugent.be Key design principles involve controlling the structure and nature of the active sites at a molecular level. ugent.be For catalysts incorporated into systems like SALP, this includes managing the surface acid-base properties. researchgate.netnih.gov
Advanced design strategies often involve modulating the electronic structure through doping or creating heterojunctions, optimizing the nanostructure, and integrating robust support materials. nih.gov The use of self-assembly, employing non-covalent interactions, offers a versatile platform for creating complex, multi-catalyst systems, allowing for rapid screening and optimization. mdpi.com For aluminophosphate-based catalysts, controlling the P/Al ratio is a critical design parameter to influence the number of acid sites and prevent the formation of less active crystalline phases. nih.gov Understanding the relationship between the material's properties and its catalytic activity is essential for accelerating the discovery of new, highly efficient catalysts. rsc.org
Role of Acid Sites in Heterogeneous Catalysis.
Chemical Principles Governing SALP in Ceramic and Glass Systems
In the glass and ceramics industry, sodium aluminum phosphate is utilized as a fluxing agent, which lowers the melting temperatures of raw materials. alibaba.com This function improves the efficiency of production processes. alibaba.com Furthermore, it enhances the mechanical strength, chemical durability, and thermal stability of the final glassware and ceramic products. alibaba.com
The fundamental structural unit in phosphate glasses is the PO₄ tetrahedron. researchgate.net These tetrahedra are categorized using Qⁿ nomenclature, where 'n' represents the number of bridging oxygen atoms connecting to other phosphorus tetrahedra. researchgate.net When sodium aluminum phosphate components are introduced into a phosphate glass network, they significantly alter its structure. researchgate.net
Aluminum oxide (Al₂O₃) often acts as a network former, creating cross-links between PO₄ tetrahedra. researchgate.netscispace.com This cross-linking results in a more rigid and chemically durable glass network that is less susceptible to moisture. scispace.commst.edu Aluminum can exist in four-fold, five-fold, and six-fold coordination within the glass, and its coordination number changes systematically with the glass composition. mst.edunsf.gov In contrast, sodium oxide (Na₂O) typically functions as a network modifier. researchgate.net Sodium ions coordinate with non-bridging oxygen atoms (NBOs), which can lead to the depolymerization of the phosphate chains. researchgate.netacs.org The interplay between aluminum as a network former and sodium as a modifier allows for precise control over the glass properties. For example, the substitution of P-O-P bonds with Al(O-P)₆ cross-linkages can dramatically improve properties like density and the glass transition temperature (Tg). researchgate.net
| Component | Role in Glass Network | Structural Effect | Impact on Glass Properties | Reference |
|---|---|---|---|---|
| Aluminum Oxide (Al₂O₃) | Network Former | Cross-links PO₄ tetrahedra; forms Al-O-P linkages. researchgate.netscispace.com Aluminum coordination can vary (4, 5, or 6-fold). mst.edu | Increases rigidity, chemical durability, moisture resistance, and glass transition temperature (Tg). researchgate.netscispace.com | researchgate.netscispace.commst.edu |
| Sodium Oxide (Na₂O) | Network Modifier | Introduces non-bridging oxygens (NBOs); disrupts P-O-P bonds. researchgate.netacs.org | Can depolymerize the network; improves solubility for rare-earth ions. researchgate.netscispace.com | researchgate.netresearchgate.netscispace.comacs.org |
| Phosphate (P₂O₅) | Primary Network Former | Forms the fundamental PO₄ tetrahedral network (Qⁿ units). researchgate.net | Provides the base glass structure with high transparency and low melting point. scispace.com | researchgate.netscispace.com |
Sodium aluminum phosphate (NAP) glasses are excellent hosts for rare-earth (RE) ions due to their high solubility for these dopants, a property enhanced by the presence of Na₂O. scispace.com This high solubility is crucial for developing compact optical devices like short-length optical amplifiers and solid-state lasers. scispace.comresearchgate.net The incorporation of Al₂O₃ improves the thermal stability and creates a suitable environment for the luminescent ions. scispace.com
When doped with trivalent dysprosium (Dy³⁺), NAP glasses exhibit characteristic absorption and emission spectra. scispace.com The luminescence properties, such as the intensity ratio of the yellow to blue emissions, can be analyzed to determine the potential for applications like white light generation. scispace.com The Judd-Ofelt theory is often applied to the absorption spectra of these doped glasses to calculate intensity parameters (Ω₂, Ω₄, Ω₆). These parameters provide insight into the local environment of the rare-earth ions and the covalency of the ion-ligand bonds. researchgate.net From these parameters, crucial radiative properties like transition probabilities, radiative lifetimes, and stimulated emission cross-sections can be predicted for laser transitions. scispace.comresearchgate.net Studies have shown that for Dy³⁺-doped NAP glasses, the lifetime and quantum efficiency of the ⁴F₉/₂ level are higher than in many other reported glass systems. scispace.com
| Property | Value | Reference |
|---|---|---|
| Judd-Ofelt Parameter (Ω₂) (x 10⁻²⁰ cm²) | 3.95 | scispace.com |
| Judd-Ofelt Parameter (Ω₄) (x 10⁻²⁰ cm²) | 0.51 | scispace.com |
| Judd-Ofelt Parameter (Ω₆) (x 10⁻²⁰ cm²) | 1.83 | scispace.com |
| Stimulated Emission Cross-section (σe) (x 10⁻²² cm²) | 4.10 | scispace.com |
| Measured Lifetime (τₘ) (ms) | 0.91 | scispace.com |
| Quantum Efficiency (η) (%) | 72 | scispace.com |
Sodium aluminum phosphate glasses are notable for their substantial sodium-ion (Na⁺) conductivity, making them candidates for use as solid electrolytes. google.com These materials often belong to the NASICON (Sodium Super Ionic Conductor) family, which is characterized by a three-dimensional network structure that facilitates fast ion conduction. frontiersin.orgwikipedia.org The ionic conductivity of SALP-based materials is highly dependent on their composition. For instance, glasses within a specific compositional range in the Na₂O-Al₂O₃-P₂O₅ ternary system exhibit conductivities greater than 5×10⁻⁵ ohm⁻¹ cm⁻¹ at 300°C, with some reaching 5×10⁻⁴ ohm⁻¹ cm⁻¹. google.com
| Material Composition (mol %) | Conductivity (at 300°C) | Reference |
|---|---|---|
| General Na₂O-Al₂O₃-P₂O₅ Glass | > 5 x 10⁻⁵ ohm⁻¹ cm⁻¹ | google.com |
| Optimized Na₂O-Al₂O₃-P₂O₅ Glass | ~ 5 x 10⁻⁴ ohm⁻¹ cm⁻¹ | google.com |
| Li₁.₅Al₀.₅Ge₁.₅(PO₄)₃ (LAGP) (at RT) | 10⁻⁵ - 10⁻⁴ S/cm | wikipedia.org |
| Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃ (LATP) (at RT) | 7 x 10⁻⁴ S/cm | mdpi.com |
Influence of SALP on Optical Properties of Doped Glasses.
Environmental Chemical Transformations and Remediation Strategies Involving SALP
Sodium aluminum phosphate (SALP) and its constituent ions—sodium (Na⁺), aluminum (Al³⁺), and phosphate (PO₄³⁻)—play a significant role in various environmental processes. The compound's environmental behavior is largely dictated by the individual and combined chemistry of aluminum and phosphate in soil and aquatic systems. These interactions are central to its application in environmental remediation for nutrient control and the immobilization of heavy metals.
In natural environments, the chemical transformations of SALP's components are heavily influenced by factors such as pH. In acidic soils, aluminum and phosphate ions have a strong affinity for each other, leading to the precipitation of insoluble aluminum phosphates. ekb.eg This process is a form of natural phosphorus fixation in the soil. ekb.eg Conversely, in strongly alkaline soils, soluble sodium phosphates may form. ekb.eg When aluminum compounds are introduced into water, they can react with the natural alkalinity to form a hydrous metal oxide floc, which is instrumental in adsorbing and entrapping pollutants. mdpi.com
Remediation of Contaminated Water: Nutrient Removal
A primary environmental application related to the chemistry of sodium aluminum phosphate is the removal of excess phosphorus from wastewater. High levels of phosphorus in water bodies can lead to eutrophication, a condition characterized by excessive algae growth that depletes oxygen and harms aquatic ecosystems. mdpi.comnih.gov Chemical treatment using aluminum salts, such as aluminum sulfate (B86663) (alum) or sodium aluminate, is a common and effective method for phosphorus removal. frontiersin.org
The fundamental mechanism involves the reaction of aluminum ions (Al³⁺) with soluble phosphate (PO₄³⁻) to form insoluble aluminum phosphate (AlPO₄), which precipitates out of the water and can be removed through clarification and filtration. mdpi.comnih.gov The effectiveness of this process is highly dependent on the pH of the wastewater, with optimal phosphorus removal typically occurring in a pH range of 5.0 to 7.0 for alum. bioline.org.brwur.nl Studies have shown that aluminum hydroxide (B78521), formed during the hydrolysis of alum, also plays a significant role by adsorbing phosphate ions. curtin.edu.au
Research has quantified the efficiency of phosphorus removal using aluminum compounds under various conditions. For instance, jar test experiments on secondary wastewater effluent demonstrate a clear relationship between the coagulant dosage, pH, and phosphorus removal efficiency.
Table 1: Efficiency of Phosphorus Removal from Wastewater Using Alum (Aluminum Sulfate)
| Initial pH | Alum Dosage (mg/L) | Final pH | Total Phosphorus Removal (%) | Reference |
|---|---|---|---|---|
| 7.0 | 80 | 5.9 | 80 | bioline.org.br |
| 6.0 | 40 | 5.7 | 83 | researchgate.net |
| 8.0 | 130 | 6.8 | ~75 | bioline.org.br |
| 9.0 | 140 | 7.2 | ~70 | bioline.org.br |
Remediation of Contaminated Soil: Heavy Metal Immobilization
Phosphate-based amendments are a widely recognized and effective in-situ remediation strategy for soils contaminated with heavy metals, particularly lead (Pb). nih.govresearchgate.net The primary mechanism is the transformation of bioavailable heavy metals into highly stable, insoluble metal-phosphate minerals. nih.govresearchgate.net For lead, this often results in the formation of pyromorphite (B1263725) [Pb₅(PO₄)₃X, where X can be F, Cl, or OH], a mineral that is exceptionally stable across a wide range of environmental conditions and has very low bioavailability. mdpi.comresearchgate.net
While direct studies on SALP for this purpose are limited, research on various phosphate sources, including soluble compounds like potassium dihydrogen phosphate and less soluble forms like rock phosphate, demonstrates the principle's effectiveness. nih.gov The choice of phosphate amendment influences the rate and extent of immobilization. nih.gov Soluble phosphate sources can lead to rapid immobilization, whereas insoluble sources may offer a more controlled, long-term solution, sometimes enhanced by the activity of phosphate-solubilizing bacteria. nih.gov
Comparative studies highlight the varying efficiencies of different phosphate amendments in reducing the mobility and bioavailability of lead in contaminated soils.
Table 2: Comparative Efficacy of Phosphate Amendments for Lead (Pb) Immobilization in Soil
| Phosphate Amendment | Soil Type | P:Pb Molar Ratio | Lead Immobilization / Bioaccessibility Reduction (%) | Reference |
|---|---|---|---|---|
| Soluble P (Potassium Dihydrogen Phosphate) | Naturally Contaminated (SR) | Not Specified | 80% Immobilization | nih.gov |
| Soluble P (Potassium Dihydrogen Phosphate) | Pb Spiked (AH) | Not Specified | 57% Immobilization | nih.gov |
| Insoluble P (Rock Phosphate) | Naturally Contaminated (SR) | Not Specified | 40% Immobilization | nih.gov |
| Insoluble P (Rock Phosphate) with Bacteria | Naturally Contaminated (SR) | Not Specified | 60% Immobilization | nih.gov |
| Triple Superphosphate (TSP) | Pb-Paint Contaminated | 7.5:1 | Significant reduction vs. control | nih.gov |
| Bonemeal | Pb-Paint Contaminated | Not Specified | No significant reduction vs. TSP | nih.gov |
The application of phosphate can shift lead from highly available forms to more stable, residual fractions within the soil structure. mdpi.com Factors such as soil pH, organic matter content, and the specific heavy metal contaminant influence the effectiveness of phosphate-induced immobilization. mdpi.comfrontiersin.org
Advanced Analytical Methodologies for Characterizing Sodiumaluminumphosphate
Chromatographic Techniques for Speciation and Quantification of SALP
Chromatographic methods are indispensable for separating and quantifying the various ionic species present in SALP. These techniques are particularly powerful for speciation analysis, which involves identifying and quantifying the different forms of an element, such as the various phosphate (B84403) anions that can exist in equilibrium. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most prominent techniques in this domain. researchgate.net IC, often coupled with a conductivity detector, is a well-established regulatory method for the analysis of inorganic anions like phosphate. metrohm.comunil.ch It allows for the direct and simultaneous determination of multiple ions in a single analysis. unil.ch For instance, an IC assay with suppressed conductivity detection is a standardized method for accurately quantifying phosphate in various solutions. metrohm.com The separation is typically achieved on an ion-exchange column, which separates ions based on their affinity to the stationary phase. metrohm.comunil.ch
HPLC, particularly when coupled with advanced detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), provides a powerful tool for elemental speciation. researchgate.netacs.org This hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS, enabling the quantification of different aluminum and phosphate complexes. researchgate.net Reverse-phase and ion-exchange chromatography are the most common HPLC modes applied to aluminum speciation analysis. researchgate.net
| Technique | Principle | Application to SALP | Key Findings & Capabilities |
| Ion Chromatography (IC) | Separation of ions based on their interaction with a resin (ion-exchanger). Detection is often by conductivity. metrohm.comunil.ch | Quantification of phosphate anions. | Provides accurate quantification of total phosphate. Method detection limits are typically in the low parts-per-billion range. metrohm.comunil.ch |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation of components in a mixture. Can be coupled with various detectors. helixchrom.com | Separation of different phosphate species (e.g., orthophosphate, polyphosphates). cambridge.orgdiva-portal.org | Can separate various inositol (B14025) phosphate species (InsP₃ to InsP₆) in complex matrices. cambridge.org |
| HPLC-ICP-MS | Couples the separation power of HPLC with the elemental detection sensitivity of ICP-MS. researchgate.netnih.gov | Speciation of aluminum-phosphate complexes and other ionic forms. | Enables direct speciation analysis, yielding high sensitivity and low detection limits for various free and complex Al species. researchgate.net |
Spectrometric Techniques for Trace Analysis of SALP Components
Spectrometric techniques are fundamental for determining the elemental composition and structural features of SALP. They offer high sensitivity, making them ideal for trace analysis of the primary components (sodium, aluminum, phosphorus) and any potential impurities.
Inductively Coupled Plasma (ICP) based methods, such as ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectroscopy (ICP-OES), are workhorse techniques for elemental analysis. spectroscopyonline.com ICP-MS is renowned for its exceptional sensitivity, capable of detecting elements at trace levels in the µg/L (parts-per-billion) or even sub-µg/L range. medtech-expo.chgov.bc.ca It can simultaneously quantify over 70 elements, providing a comprehensive elemental profile of a SALP sample after acid digestion. spectroscopyonline.commedtech-expo.ch ICP-OES is also a robust method for determining element concentrations in various samples, including industrial materials. mdpi.com
Atomic Absorption Spectrometry (AAS), particularly Electrothermal AAS (ETAAS), is another highly sensitive technique used for quantifying specific metal elements. uky.edunih.gov It has been successfully applied to the determination of total aluminum content in samples containing SALP. nih.gov
Molecular spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to probe the chemical bonds within the compound. nih.gov These methods provide information on the structure of the phosphate anions by analyzing the vibrational modes of P-O bonds. For instance, in the analysis of aluminum phosphate, FTIR and Raman spectroscopy can identify key spectral features corresponding to the phosphate groups and track shifts in these bonds that occur during its formation, providing insight into the material's structure. nih.gov
| Technique | Principle | Application to SALP | Detection Limits / Performance |
| ICP-MS | A high-temperature plasma ionizes the sample, and a mass spectrometer separates and detects the ions based on their mass-to-charge ratio. medtech-expo.chgov.bc.ca | Quantification of Na, Al, P, and trace elemental impurities. | Extremely sensitive, with detection limits in the sub-µg/L range for many elements. medtech-expo.ch |
| ICP-OES | Atoms and ions in the plasma are excited and emit light at characteristic wavelengths, which is measured to determine elemental concentrations. mdpi.comfda.gov | Determination of Na, Al, and P content. | Robust for quantifying major and minor elements; typical detection limits are higher than ICP-MS. mdpi.com |
| ETAAS | A graphite (B72142) furnace atomizes the sample, and the absorption of light by the ground-state atoms is measured. nih.gov | Quantification of total aluminum. | Highly sensitive for specific elements, often used for trace metal analysis. nih.gov |
| FTIR/Raman Spectroscopy | Measures the absorption (FTIR) or scattering (Raman) of light by molecular vibrations to identify functional groups. nih.gov | Characterization of phosphate (P-O) bonding and overall molecular structure. | Identifies key vibrational bands; for AlPO₄, peaks around 937-1004 cm⁻¹ are characteristic of P-O bonds. nih.gov |
Electrochemical Methods for Detection and Characterization of SALP Species
Electrochemical methods offer a sensitive, rapid, and cost-effective approach to the analysis of SALP components. researchgate.net These techniques measure changes in electrical properties (potential, current, or charge) that occur during a chemical reaction involving the analyte. The primary methods used for SALP-related species are voltammetry and potentiometry. researchgate.net
Voltammetric techniques, such as differential pulse voltammetry (DPV) and linear sweep voltammetry (LSV), are applied to determine the concentration of aluminum and phosphate. itmedicalteam.plresearchgate.net The direct determination of aluminum can be challenging due to its low reduction potential. researchgate.net Therefore, indirect methods are often used where aluminum is complexed with a specific agent like Alizarin S. The resulting electroactive complex is then measured. researchgate.net Similarly, phosphate is often determined by reacting it with molybdate (B1676688) in an acidic solution to form a Keggin anion (molybdophosphate), which is electrochemically active and can be detected by LSV. itmedicalteam.pl
Potentiometry involves measuring the potential of an electrochemical cell under zero current conditions. Ion-Selective Electrodes (ISEs) are a key tool in this area. Recent research has focused on developing novel all-solid-state ISEs for phosphate detection. mdpi.com These sensors, which can be based on materials like modified copper electrodes, show good sensitivity, selectivity, and stability, with detection limits reaching the micromolar range (1 x 10⁻⁶ M). mdpi.com Such sensors hold promise for real-time monitoring applications. mdpi.com
| Technique | Principle | Application to SALP | Key Performance Metrics |
| Differential Pulse Voltammetry (DPV) | A series of regular voltage pulses are superimposed on a linear voltage sweep, enhancing sensitivity compared to linear sweep voltammetry. researchgate.net | Indirect determination of aluminum via complexation (e.g., with Alizarin S). | Detection limit for Al complex reported at 0.2 µg L⁻¹. researchgate.net |
| Linear Sweep Voltammetry (LSV) | The current at a working electrode is measured while the potential is swept linearly in time. itmedicalteam.pl | Indirect determination of phosphate via formation of the molybdophosphate complex. itmedicalteam.pl | Can detect trace levels of phosphate in water samples with good precision. itmedicalteam.pl |
| Potentiometry (Ion-Selective Electrode) | Measures the potential difference between a sensing electrode and a reference electrode, which relates to the activity of a specific ion. researchgate.netmdpi.com | Direct detection of phosphate ions. | Novel all-solid-state sensors report detection limits of 1 × 10⁻⁶ M with response times <10 s. mdpi.com |
Development of Novel In-Situ and Operando Analytical Probes for SALP Chemistry
A frontier in the analysis of materials like SALP is the development of in-situ (in place) and operando (while operating) analytical probes. These advanced methodologies allow researchers to observe chemical and structural transformations in real-time under actual process conditions, rather than analyzing the material before and after a reaction. jst.go.jp While much of the development in this area focuses on complex systems like batteries and catalysts, the principles and techniques are directly applicable to understanding the dynamic chemistry of SALP. rsc.orgaip.orgacs.org
Operando Raman spectroscopy is a powerful tool for tracking changes in the chemical structure of phosphate-containing materials during a reaction. rsc.orgaip.orgnih.gov By collecting Raman spectra as conditions (e.g., temperature, electrochemical potential) change, it is possible to identify intermediate species and understand reaction mechanisms. aip.orgnih.gov For example, it has been used to follow the state of phosphorous species on a catalyst support during a reaction, relating structural changes to activity and selectivity. rsc.org
Operando X-ray Diffraction (XRD) provides real-time information on the crystallographic structure of a material. acs.org This is crucial for studying phase transitions or structural evolution during synthesis or reaction. The technique has been coupled with electrochemical impedance spectroscopy to provide a thorough analysis of the structural and electrochemical evolution of sodium-ion phosphate materials during cycling. acs.org
The development of miniaturized, lab-on-a-chip analyzers represents another avenue for novel in-situ monitoring. frontiersin.org These microfluidic devices can perform complex chemical analyses, such as the molybdenum blue assay for phosphate, automatically and in the field, providing high-frequency, long-term data on chemical dynamics. frontiersin.org
| Technique | Principle | Potential Application to SALP | Insights Gained |
| Operando Raman Spectroscopy | Raman spectra are collected from a material while it is undergoing a chemical or physical process. rsc.orgaip.org | Monitoring the synthesis of SALP in real-time to understand the formation of different phosphate condensates and Al-O-P linkages. | Provides direct information on changes in molecular structure, bonding, and the formation of intermediate species during a reaction. rsc.orgnih.gov |
| Operando X-ray Diffraction (XRD) | XRD patterns are collected continuously as a material is subjected to changing conditions (e.g., temperature, pressure). acs.org | Observing phase transitions and structural changes during the thermal treatment or hydration/dehydration of SALP. | Elucidates dynamic changes in crystal structure, lattice parameters, and phase composition. acs.orgacs.org |
| In-situ Scanning Electrochemical Microscopy (SECM) | An ultramicroelectrode is scanned across a surface to map its local electrochemical activity in real-time. europa.eu | Investigating the dissolution or reaction kinetics at the surface of SALP particles in an aqueous environment. | Provides spatially resolved information on electrochemical behavior and reaction rates at the solid-liquid interface. europa.eu |
| Lab-on-a-Chip (Microfluidics) | Miniaturized analytical systems that perform chemical reactions and detections on a small chip. frontiersin.org | Development of a portable sensor for continuous, on-site quality control of phosphate and aluminum concentrations in SALP solutions. | Enables automated, high-frequency, in-situ analysis with low reagent consumption. frontiersin.org |
Future Research Directions and Emerging Paradigms in Sodiumaluminumphosphate Chemistry
Exploration of Nanostructured Sodium Aluminum Phosphate (B84403) Materials
The transition from bulk materials to nanostructured forms can unlock unprecedented properties and applications. Research into nanostructured calcium phosphates, which share chemical similarities with SALP, has revealed significant potential in biomedical fields, including drug delivery and bone regeneration. nih.govbohrium.comsciopen.com This suggests a promising, yet largely unexplored, avenue for nanostructured SALP. Future investigations are anticipated to focus on synthesizing and characterizing SALP at the nanoscale, which could lead to materials with unique physical and chemical characteristics stemming from their high surface-area-to-volume ratio and quantum effects.
Key research efforts will likely concentrate on:
Synthesis Methods: Developing novel, low-temperature, and biocompatible synthesis routes to produce SALP nanoparticles, nanotubes, and nano-needles with controlled size and morphology. sciopen.comnih.gov Techniques such as aqueous precipitation and sol-gel methods, which have been successful for other nanostructured phosphates, could be adapted for SALP. sciopen.comscielo.br
Structural Characterization: Utilizing advanced characterization techniques to understand the crystal structure, morphology, and surface chemistry of these new nanomaterials.
Property-Application Correlation: Investigating how nanostructuring affects the known properties of SALP. For instance, nanostructured SALP could exhibit different dissolution rates and reactivity, which could be advantageous in its role as a leavening agent or in creating novel catalytic surfaces. The porous nature and high specific surface area of nanostructured phosphates could be leveraged for applications in chemical catalysis, gas desiccation, adsorption, or ion exchange, similar to the potential noted for hydrated aluminum phosphates with zeolite-like structures. bohrium.combasstechintl.com
| Potential Research Area | Rationale Based on Analogs (e.g., Calcium Phosphate) | Potential Application for Nanostructured SALP |
| Controlled Synthesis | Low-temperature chemical methods yield nanosized particles with high purity. nih.gov | Creation of SALP nanoparticles with tailored sizes for enhanced reactivity in food systems. |
| Biomedical Carriers | Nanostructured calcium phosphates are effective carriers for drug and gene delivery due to biocompatibility and high surface area. nih.govbohrium.comnih.gov | Exploration of SALP nanoparticles as potential vehicles for targeted delivery of therapeutic agents. |
| Catalysis & Adsorption | The zeolite-like structure of some aluminum phosphates makes them suitable for catalysis, adsorption, and ion exchange. basstechintl.com | Development of high-surface-area SALP materials for use as catalysts or specialized adsorbents in industrial processes. |
| Tissue Engineering | Nanostructured calcium phosphates can mimic the dimensions of components in calcified tissues, making them useful for scaffolds. sciopen.com | Investigation into the use of nanostructured SALP composites for biomedical implants and tissue scaffolds. |
Development of Advanced Functional Materials Utilizing SALP Frameworks
Beyond simple physical modification, future research will likely focus on redesigning the intrinsic chemical framework of SALP to create advanced functional materials. This involves moving beyond its traditional role as a leavening acid to harnessing its structure for more complex applications. markwideresearch.com A significant driver for this is the market trend towards "clean label" ingredients, which has spurred innovation in phosphate chemistry, including the development of calcium-based alternatives to SALP. tbrc.infobakeryandsnacks.com
Emerging research paradigms in this area include:
Framework Modification: Investigating the substitution of ions within the SALP crystal lattice to tune its properties. This could involve creating doped or modified SALP frameworks that exhibit enhanced thermal stability, specific catalytic activity, or improved textural properties in food applications.
Porous Architectures: A key area of interest is the creation of porous SALP structures, akin to zeolites or metal-organic frameworks (MOFs). Aluminum phosphates (AlPO4) are known for their three-dimensional, zeolite-like structures, which confer hardness and insolubility and allow for applications in catalysis and adsorption. basstechintl.com Developing SALP-based materials with similar controlled porosity could open up applications in separations, gas storage, and as hosts for catalytically active species.
Hybrid Materials: Research into the development of hybrid or composite materials where the SALP framework acts as a structural component. This could involve integrating SALP with polymers or other inorganic materials to create composites with synergistic properties, such as improved mechanical strength or specific chemical reactivity.
Sustainable Synthesis and Green Chemistry Approaches for SALP Production
The chemical industry is increasingly adopting the principles of green chemistry to minimize environmental impact and improve efficiency. researchgate.net Future research on SALP will undoubtedly incorporate these principles, moving towards more sustainable and environmentally benign production methods. This involves a holistic assessment of the entire chemical process, from raw materials to final product, guided by the 12 principles of green chemistry. royalsocietypublishing.org
Key directions for sustainable SALP synthesis include:
Energy-Efficient Processes: Exploring alternative energy sources to drive the synthesis, such as microwave irradiation or ultrasound. royalsocietypublishing.org Microwave-assisted synthesis has been shown to drastically reduce reaction times and energy consumption for other sodium-based compounds and chemical materials. mdpi.comrsc.org
Alternative Solvents and Catalysts: Reducing or eliminating the use of hazardous solvents is a core principle of green chemistry. mdpi.com Research into solvent-free reaction conditions or the use of safer solvents like water or ionic liquids will be crucial. Furthermore, developing recyclable, non-hazardous catalysts could improve reaction efficiency and reduce waste. researchgate.net
Renewable Feedstocks and Waste Valorization: Investigating the use of renewable resources as starting materials for SALP production could reduce dependence on fossil fuels. researchgate.net Additionally, developing processes that convert by-products or waste streams into valuable substances aligns with the green chemistry goal of waste prevention. researchgate.net
Life Cycle Assessment (LCA): Applying LCA to quantify the environmental footprint of current and newly developed SALP synthesis routes. rsc.orgnih.gov This "cradle-to-gate" analysis helps identify environmental hotspots in the production process and guides optimization efforts toward greater sustainability. rsc.org
| Green Chemistry Principle | Application to SALP Synthesis | Potential Benefit |
| Prevent Waste | Design synthetic routes with high atom economy; utilize catalytic reactions. researchgate.netroyalsocietypublishing.org | Reduced by-product formation and lower disposal costs. |
| Energy Efficiency | Employ energy-efficient techniques like microwave-assisted heating. mdpi.comrsc.org | Faster reaction times and reduced energy consumption. |
| Safer Solvents/Reagents | Replace hazardous organic solvents with water or conduct solvent-free reactions. mdpi.com | Minimized environmental impact and improved worker safety. |
| Use of Renewable Feedstocks | Source phosphorus and aluminum from recycled or bio-based materials. researchgate.net | Reduced reliance on mined, non-renewable resources. |
| Catalysis | Develop highly selective and recyclable catalysts for the synthesis process. researchgate.net | Increased reaction efficiency and minimized waste. |
Integration of Multiscale Modeling with Experimental Data in SALP Research
The complexity of materials science problems often requires a combination of experimental work and computational modeling. Multiscale modeling is a powerful paradigm that bridges phenomena across different length and time scales—from the atomistic level to the macroscopic behavior of a system. pnas.org Integrating this approach into SALP research can accelerate discovery and provide mechanistic insights that are difficult to obtain through experiments alone. d-nb.info
Future research integrating modeling and experimentation for SALP will likely involve:
Atomistic and Molecular Simulations: Using techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) to understand the fundamental structure of SALP, its surface chemistry, and its interactions with other molecules (e.g., water, proteins, starches). This can provide insights into its function as a leavening agent at the molecular level. pnas.org
Mesoscale and Continuum Modeling: Developing models at a larger scale to simulate the behavior of SALP in complex systems. For example, using the Finite Element Method (FEM) to model how SALP particles affect the rheology and expansion of dough during baking. d-nb.info
Predictive Frameworks: The ultimate goal is to create a predictive modeling framework that links the molecular properties of SALP to its macroscopic functional performance. uic.edu For instance, such a framework could predict the final texture of a baked good based on the specific crystalline phase and particle size distribution of the SALP used.
Data-Driven Approaches: Utilizing machine learning and data management platforms to analyze the large datasets generated from both simulations and high-throughput experiments. kit.edu This can help identify complex structure-property relationships and accelerate the design of new SALP-based materials with desired functionalities. kit.edu
Q & A
Q. What are the standard analytical methods for quantifying aluminum and phosphate content in sodium aluminum phosphate (SAlP) compounds?
To determine aluminum content, gravimetric analysis using 8-hydroxyquinoline precipitation is widely employed. After acid digestion of the sample, aluminum forms a complex with 8-hydroxyquinoline, which is filtered, dried, and weighed. Each milligram of precipitate corresponds to 0.111 mg of Al₂O₃ . For phosphate quantification, UV-Vis spectrophotometry with molybdenum blue assays or ion chromatography are recommended, particularly for trace analysis . These methods require rigorous pH control and validation against certified reference materials.
Q. How is high-purity sodium aluminum phosphate synthesized for structural studies?
High-purity SAlP is synthesized via controlled reaction of sodium hydroxide, phosphoric acid, and aluminum hydroxide under stoichiometric conditions. The acidic form (NaH₁₄Al₃(PO₄)₈·4H₂O) requires crystallization at 80–90°C for 12–24 hours, followed by vacuum filtration and drying at 105°C. Purity is verified through X-ray diffraction (XRD) to confirm phase homogeneity and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities .
Q. What spectroscopic techniques are critical for characterizing SAlP’s structural properties?
- XRD : Identifies crystalline phases and lattice parameters. Peaks at 2θ = 20.5°, 26.7°, and 36.2° correspond to monetite and aluminum phosphate phases in geopolymer composites .
- FTIR : Detects vibrational modes of PO₄³⁻ groups (asymmetric stretching at 1,050–1,150 cm⁻¹) and Al-O bonds (600–800 cm⁻¹). Sm³+ doping shifts these bands due to structural distortion .
- Nuclear magnetic resonance (²⁷Al NMR) : Resolves tetrahedral (AlO₄) and octahedral (AlO₆) coordination states, critical for assessing reactivity .
Advanced Research Questions
Q. How do Sm³+ ion dopants alter the optical and dielectric properties of SAlP glasses?
Sm³+ doping (2–8 mol%) in SAlP glasses increases refractive index (1.62–1.68 at 589 nm) and reduces extinction coefficients due to enhanced polarizability from Sm³+’s 4f-4f transitions. Dielectric permittivity (ε') rises with doping concentration, peaking at 8 mol% Sm³+ (ε' = 14.3 at 1 kHz), attributed to increased dipole interactions. Methodologies include:
Q. How can researchers resolve discrepancies between XRD and FTIR data in SAlP-based composites?
Discrepancies arise when XRD indicates amorphous phases while FTIR suggests ordered PO₄³⁻ networks. To reconcile:
- Perform Rietveld refinement on XRD data to quantify amorphous content.
- Use Raman spectroscopy to cross-validate FTIR peak assignments.
- Conduct thermogravimetric analysis (TGA) to assess hydration effects, which may mask crystalline signatures in XRD .
Q. What experimental approaches evaluate SAlP’s environmental interactions in soil systems?
- Batch adsorption experiments : Measure phosphate exchange between SAlP and soil minerals (e.g., kaolinite) under varying pH (4–8). Data is modeled using Langmuir isotherms to quantify binding capacities .
- Synchrotron X-ray absorption near-edge structure (XANES) : Tracks aluminum speciation during dissolution to differentiate toxic Al³+ from stable Al(OH)₃ forms .
Q. What advanced toxicity assessment methods are used for SAlP in biological systems?
- In vitro assays : Use Caco-2 cell monolayers to simulate intestinal absorption of aluminum, with ICP-MS detection .
- Long-term in vivo studies : Monitor aluminum accumulation in bone (via µCT) and neural tissues (histopathology) in rodent models. Doses are calibrated to FAO/WHO’s ADI limit (0.6 mg Al/kg/day) .
Methodological Considerations
- Controlled doping studies : For Sm³+ or other rare-earth ions, maintain oxygen partial pressure during glass synthesis to prevent redox-induced phase segregation .
- Statistical validation : Use multivariate analysis (e.g., PCA) to distinguish experimental noise from structural trends in spectroscopic data .
- Regulatory compliance : Adhere to JECFA monograph specifications (e.g., ≤9 g/kg phosphate in processed cheese) when designing food-related studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
